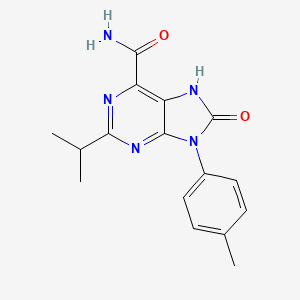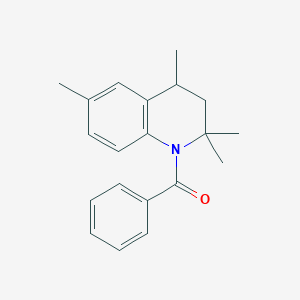![molecular formula C13H14N4O B11044936 2-[(2-Hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11044936.png)
2-[(2-Hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is an organic compound with a complex structure that includes a quinoline core, hydroxyethylamino group, and dicarbonitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxyethylamino group and the dicarbonitrile functionalities. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dicarbonitrile groups can be reduced to amines or other nitrogen-containing functionalities.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the quinoline core may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde
- 2-((2-Hydroxyethyl)amino)ethanol
- 2-((2-Hydroxyethyl)amino)acrylonitrile
Uniqueness
2-[(2-Hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is unique due to its combination of functional groups and structural features. The presence of both hydroxyethylamino and dicarbonitrile groups in a quinoline framework provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile |
InChI |
InChI=1S/C13H14N4O/c14-7-10-9-3-1-2-4-12(9)17-13(11(10)8-15)16-5-6-18/h18H,1-6H2,(H,16,17) |
InChI Key |
WOQVRAXUMIFUST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)NCCO)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate](/img/structure/B11044856.png)
![6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11044858.png)

![N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide](/img/structure/B11044871.png)
![9-(3,5-Dimethoxyphenyl)-6-methoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11044883.png)
![Pentyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044887.png)

![4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11044896.png)
![5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11044902.png)

![N-{1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11044911.png)
![(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11044918.png)
![Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044926.png)
![methyl 3-[4-(methoxycarbonyl)phenyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11044933.png)
